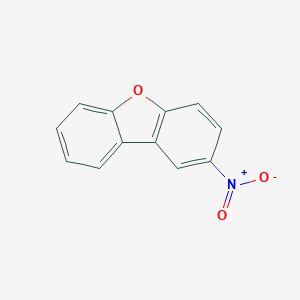
2-Nitrodibenzofuran
Cat. No. B152082
Key on ui cas rn:
20927-95-1
M. Wt: 213.19 g/mol
InChI Key: YPFPLEUXZNAAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09156870B2
Procedure details


In a 1 L round-bottom flask, 1-nitro-4-phenoxybenzene (50 g, 232 mmol), potassium carbonate (3.21 g, 23.23 mmol), palladium acetate (2.61 g, 11.62 mmol), and 280 mL of pivalic acid were added. The mixture was heated to 120° C. in air. After 3 days the reaction mixture was cooled in an ice bath. 125 mL of 50% sodium hydroxide solution was added slowly in portions over time. The black emulsion was diluted with a large amount of water and ethyl acetate, filtered through Celite. The organic layer was separated, dried over magnesium sulfate, and filtered. The solvent was evaporated and pre-adsorbed onto Celite. The Celite mixture was purified by silica gel plug eluting with 10% to 50% dichloromethane in hexanes. 36.4 g (63% yield) desired product was obtained.







Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C(C)(C)C.[OH-].[Na+]>O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:9]=1)([O-:3])=[O:2] |f:1.2.3,5.6,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
2.61 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 3 days the reaction mixture was cooled in an ice bath
|
|
Duration
|
3 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated and pre-adsorbed onto Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Celite mixture was purified by silica gel plug
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10% to 50% dichloromethane in hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OC3=C2C=CC=C3)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.4 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
